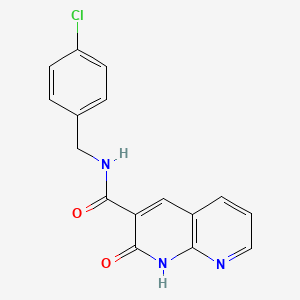
N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group attached to a naphthyridine core, which is further functionalized with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves the reaction of 4-chlorobenzylamine with 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium(VI) compounds such as pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce alcohol derivatives.
科学研究应用
N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
相似化合物的比较
Similar Compounds
4-Chlorobenzyl Chloride: A related compound with similar structural features but different functional groups.
4-Chlorobenzyl Pyridine: Another compound with a chlorobenzyl group attached to a pyridine ring.
N-(4-Chlorobenzyl)nicotinamide: A derivative of nicotinamide with a chlorobenzyl group
Uniqueness
N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its naphthyridine core provides a versatile scaffold for further modifications and applications in various fields.
属性
分子式 |
C16H12ClN3O2 |
|---|---|
分子量 |
313.74 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-2-oxo-1H-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C16H12ClN3O2/c17-12-5-3-10(4-6-12)9-19-15(21)13-8-11-2-1-7-18-14(11)20-16(13)22/h1-8H,9H2,(H,19,21)(H,18,20,22) |
InChI 键 |
URADLYKUBNKDKG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(NC(=O)C(=C2)C(=O)NCC3=CC=C(C=C3)Cl)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



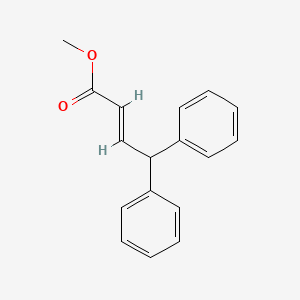

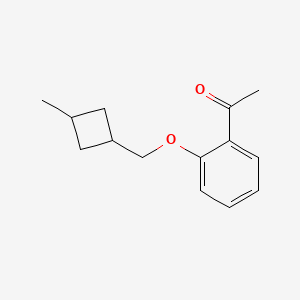
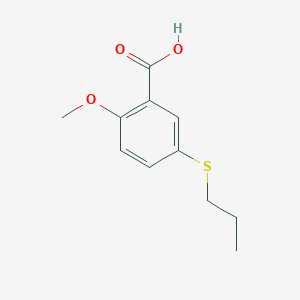
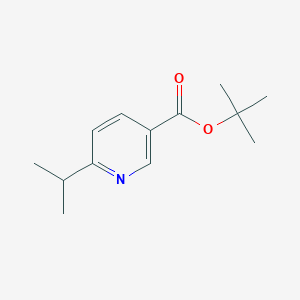
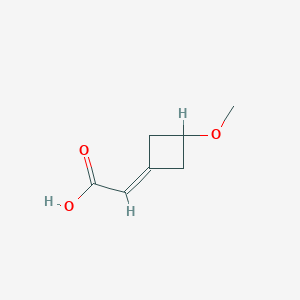
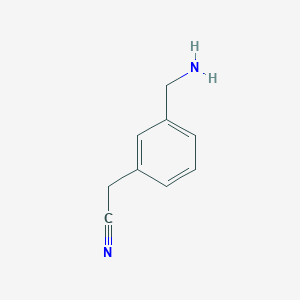
![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)
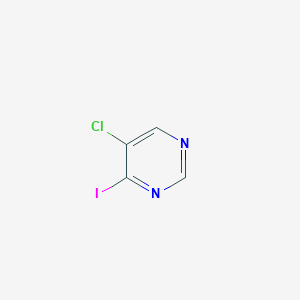

![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)

![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)
